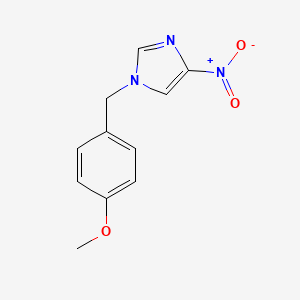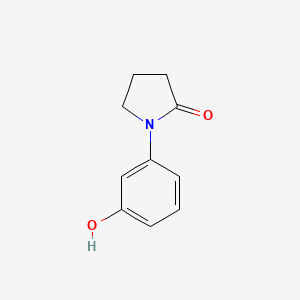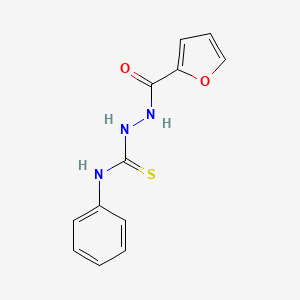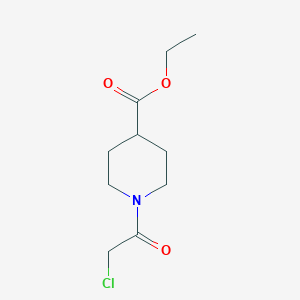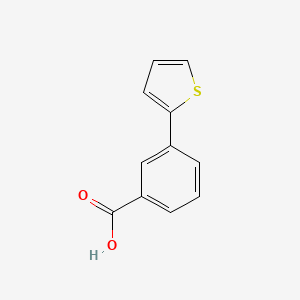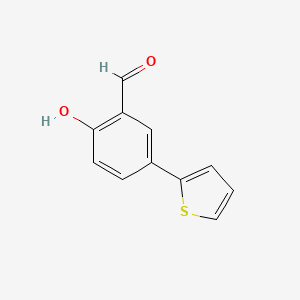
2-Hydroxy-5-(2-thienyl)benzaldehyde
Descripción general
Descripción
2-Hydroxy-5-(2-thienyl)benzaldehyde is an organic compound with the chemical formula C11H8O2S. It is also known as 2-hydroxy-5-(thiophen-2-yl)benzaldehyde. This compound is characterized by the presence of a hydroxyl group and a thienyl group attached to a benzaldehyde core. It is a pale yellow solid with a melting point of 115-120°C and is soluble in organic solvents such as ethanol, methanol, and chloroform.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-thienyl)benzaldehyde typically involves the condensation of 2-thiophenecarboxaldehyde with salicylaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
the compound can be synthesized on a larger scale using the same basic condensation reaction, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(2-thienyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acetic anhydride for esterification and alkyl halides for etherification are commonly used.
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-thienyl)benzoic acid.
Reduction: 2-Hydroxy-5-(2-thienyl)benzyl alcohol.
Substitution: Various esters and ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(2-thienyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound has been studied for its potential as a tyrosine hydroxylase inhibitor, which could have implications in the treatment of neurological disorders.
Medicine: It possesses antioxidant, anti-inflammatory, and antitumor properties, making it a promising candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(2-thienyl)benzaldehyde involves its interaction with various molecular targets and pathways:
Tyrosine Hydroxylase Inhibition: The compound inhibits the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Anti-inflammatory and Antitumor Effects: The compound can modulate inflammatory pathways and inhibit the proliferation of cancer cells, contributing to its anti-inflammatory and antitumor effects.
Comparación Con Compuestos Similares
2-Hydroxy-5-(2-thienyl)benzaldehyde can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde: Lacks the thienyl group, resulting in different chemical and biological properties.
5-(2-Thienyl)benzaldehyde: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3-(2-thienyl)benzaldehyde:
The uniqueness of this compound lies in the combination of the hydroxyl and thienyl groups, which confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
2-hydroxy-5-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKZIUDWWNBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356680 | |
| Record name | 2-Hydroxy-5-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215023-65-7 | |
| Record name | 2-Hydroxy-5-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)
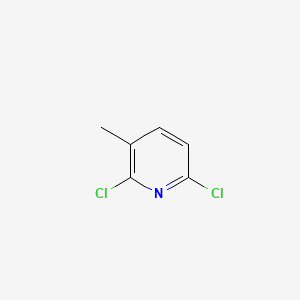
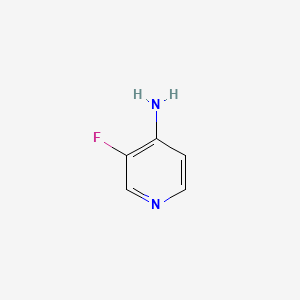
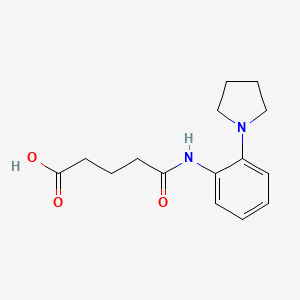
![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)
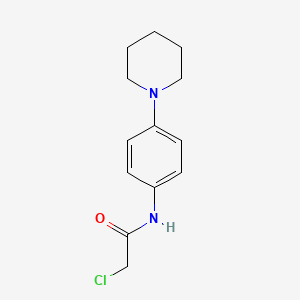
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)

